4-fluoro-N-(naphthalen-1-yl)benzamide 4-fluoro-N-(naphthalen-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 442-72-8
VCID: VC6513952
InChI: InChI=1S/C17H12FNO/c18-14-10-8-13(9-11-14)17(20)19-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,19,20)
SMILES: C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)F
Molecular Formula: C17H12FNO
Molecular Weight: 265.287

4-fluoro-N-(naphthalen-1-yl)benzamide

CAS No.: 442-72-8

Cat. No.: VC6513952

Molecular Formula: C17H12FNO

Molecular Weight: 265.287

* For research use only. Not for human or veterinary use.

4-fluoro-N-(naphthalen-1-yl)benzamide - 442-72-8

Specification

CAS No. 442-72-8
Molecular Formula C17H12FNO
Molecular Weight 265.287
IUPAC Name 4-fluoro-N-naphthalen-1-ylbenzamide
Standard InChI InChI=1S/C17H12FNO/c18-14-10-8-13(9-11-14)17(20)19-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,19,20)
Standard InChI Key CUTVBLHYWGEURT-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-fluoro-N-naphthalen-1-ylbenzamide, reflects its bipartite structure: a naphthalen-1-yl group attached to the amide nitrogen and a 4-fluorophenyl ring bonded to the carbonyl carbon. The planar naphthalene system and the electron-withdrawing fluorine substituent create a sterically constrained environment that influences rotational freedom and intermolecular interactions .

Stereoelectronic Effects

Density functional theory (DFT) calculations on analogous systems reveal that the fluorine atom at the para position of the benzamide ring induces electronic polarization, strengthening the amide N–H bond’s acidity. This polarization facilitates hydrogen bonding with proximal electronegative atoms, such as fluorine or carbonyl oxygens, in adjacent molecules . The calculated N–H···F hydrogen bond length in related derivatives ranges from 1.84–1.93 Å, consistent with moderate-to-strong interactions .

Torsional Constraints

X-ray crystallography of similar compounds demonstrates that the naphthalene and benzamide rings adopt a near-coplanar arrangement, stabilized by intramolecular N–H···F hydrogen bonds. This conformation restricts rotation about the C–N amide bond, locking the molecule into a geometry conducive to face-to-face π-stacking in the solid state .

Synthetic Routes and Optimization

Classical Amidation Approaches

The compound is typically synthesized via nucleophilic acyl substitution between 4-fluorobenzoyl chloride and 1-aminonaphthalene. A representative procedure involves:

  • Reacting 1-aminonaphthalene (1.0 equiv) with 4-fluorobenzoyl chloride (1.2 equiv) in anhydrous dichloromethane.

  • Adding triethylamine (2.0 equiv) to scavenge HCl.

  • Purifying the crude product via column chromatography (petroleum ether/ethyl acetate) .

Yields for this method range from 75–85%, with purity confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) .

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃)

  • δ 9.60 (d, J = 20.6 Hz, 1H, NH)

  • δ 8.76 (d, J = 7.7 Hz, 1H, naphthalene H-8)

  • δ 7.94 (d, J = 8.7 Hz, 1H, benzamide H-2/H-6)

  • δ 7.50–7.66 (m, 3H, naphthalene H-2, H-3, H-4)

  • δ 3.88 (s, 3H, OCH₃ in methoxy derivatives) .

The deshielded NH proton (δ ~9.60 ppm) and large ¹H–¹⁹F coupling constant (J = 20.6 Hz) confirm strong N–H···F hydrogen bonding .

¹⁹F NMR (376 MHz, CDCl₃)

  • δ −117 ppm (m, 1F), shifted upfield compared to free fluoride due to hydrogen bonding .

Infrared (IR) Spectroscopy

The NH stretching frequency (νNH) appears at 3443 cm⁻¹, red-shifted by 28 cm⁻¹ relative to non-fluorinated analogs. This shift correlates with the electron-withdrawing power of the para-substituent, as shown in Table 1 .

Table 1: IR Stretching Frequencies and Hydrogen Bond Metrics

Substituent (X)νNH (cm⁻¹)N–H···F Distance (Å)
–H3471
–F34431.93
–NO₂34151.86
–CF₃33991.84

Hydrogen Bonding and Crystallographic Behavior

Intermolecular Interactions

X-ray diffraction studies of N-(8-fluoronaphthalen-1-yl)benzamide derivatives reveal two dominant motifs:

  • Face-to-Face π-Stacking: Naphthalene rings align parallel, separated by 3.5–3.7 Å, driven by N–H···F hydrogen bonds .

  • T-Shaped π–π Interactions: In non-fluorinated analogs, amide N–H···O=C hydrogen bonds force orthogonal ring orientations .

Crystal Packing

The fluorinated derivative forms sheet-like structures via alternating N–H···F and π-stacking interactions (Figure 1). Each sheet comprises stacked naphthalene cores with interplanar spacings of 3.52 Å, stabilized by hydrogen bonds (N–H···F = 2.22 Å) .

Applications and Future Directions

Supramolecular Chemistry

The compound’s predictable hydrogen-bonding motifs make it a scaffold for designing molecular crystals with tailored porosity or optical properties. Its π-stacking propensity is exploitable in organic semiconductors .

Catalysis

Pd-PEPPSI complexes, used in its synthesis, are recoverable catalysts for cross-coupling reactions, suggesting potential iterative applications in benzamide functionalization .

Limitations and Challenges

  • Solubility: Limited solubility in polar solvents (e.g., water, methanol) restricts biological testing.

  • Synthetic Scalability: Palladium-based methods require optimization for gram-scale production .

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